molecular formula C19H17N3O2 B11693798 N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide

Cat. No.: B11693798
M. Wt: 319.4 g/mol
InChI Key: IDMJZNPZTFBZQO-UDWIEESQSA-N
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Description

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a quinoline ring, a methoxyphenyl group, and a carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide typically involves the condensation reaction between 2-methylquinoline-4-carbohydrazide and 2-methoxybenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated for several hours until the desired product is formed. The crude product is then purified by recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Hydrazine derivatives.

    Substitution: Compounds with different substituents on the methoxyphenyl group.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory and anticancer agent.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.

    Biological Studies: The compound is investigated for its antimicrobial and antifungal activities, making it a potential candidate for developing new antibiotics.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) and certain kinases involved in cell signaling pathways.

    Pathways Involved: It inhibits the COX pathway, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2-methoxyphenyl)methylidene]-2-phenylacetohydrazide
  • 2-methoxy-N-[(E)-(2-methoxyphenyl)methylidene]aniline
  • 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-methoxyphenyl)methylidene]acetohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-2-methylquinoline-4-carbohydrazide stands out due to its unique combination of a quinoline ring and a methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological and material science applications compared to its analogs .

Properties

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-2-methylquinoline-4-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-13-11-16(15-8-4-5-9-17(15)21-13)19(23)22-20-12-14-7-3-6-10-18(14)24-2/h3-12H,1-2H3,(H,22,23)/b20-12+

InChI Key

IDMJZNPZTFBZQO-UDWIEESQSA-N

Isomeric SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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